![molecular formula C22H36N2O2 B3861807 1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3861807.png)
1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol
Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with the molecular formula C22H37N3O2 and a molecular weight of 375.5 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes both cyclohexyl and cyclopentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methyl-1-piperazinyl)methyl]phenoxy]propan-2-ol
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol is unique due to its combination of cyclohexyl and cyclopentyl groups, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[(cyclopentylamino)methyl]phenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-24(20-11-3-2-4-12-20)16-21(25)17-26-22-13-7-8-18(14-22)15-23-19-9-5-6-10-19/h7-8,13-14,19-21,23,25H,2-6,9-12,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFARGMCIAZABD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CNC2CCCC2)O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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